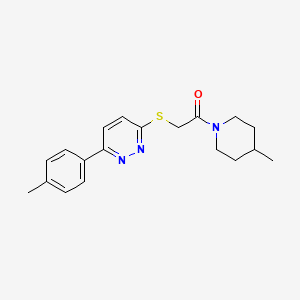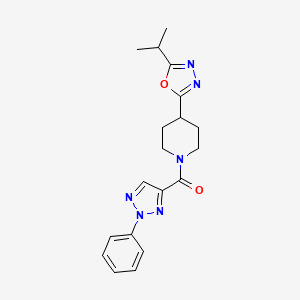
Ethyl 4,4-difluoro-5-hydroxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,4-difluoro-5-hydroxypentanoate is an organic compound with the molecular formula C7H12F2O3 and a molecular weight of 182.17 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group on a pentanoate backbone, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,4-difluoro-5-hydroxypentanoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent . The reaction proceeds as follows:
- Ethyl acetoacetate is treated with DAST in an anhydrous solvent such as dichloromethane.
- The reaction mixture is stirred at a low temperature (0-5°C) to ensure controlled fluorination.
- The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4,4-difluoro-5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation yields the corresponding carbonyl compound.
- Reduction yields the corresponding alcohol.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Ethyl 4,4-difluoro-5-hydroxypentanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 4,4-difluoro-5-hydroxypentanoate involves its interaction with molecular targets such as enzymes. The fluorine atoms enhance the compound’s binding affinity to active sites, making it an effective inhibitor. The hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the enzyme-inhibitor complex .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4,4-difluoroacetoacetate
- Ethyl 5-hydroxy-4,4-difluoropentanoate
- Ethyl 4-fluoro-5-hydroxypentanoate
Comparison: Ethyl 4,4-difluoro-5-hydroxypentanoate stands out due to the presence of two fluorine atoms, which significantly influence its reactivity and binding properties. Compared to ethyl 4,4-difluoroacetoacetate, the hydroxyl group in this compound provides additional sites for hydrogen bonding, enhancing its potential as an enzyme inhibitor .
Eigenschaften
IUPAC Name |
ethyl 4,4-difluoro-5-hydroxypentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3/c1-2-12-6(11)3-4-7(8,9)5-10/h10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAURJAZOQMEKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2665296.png)
![2-Chloro-1-[2-(3-fluorophenyl)azetidin-1-yl]ethanone](/img/structure/B2665299.png)



![N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2665305.png)

![1-benzyl-3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indole](/img/structure/B2665308.png)
![4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2665309.png)
![7-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2665311.png)
![2-chloro-5-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarboxylic acid](/img/structure/B2665312.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2665313.png)

![2-(4-Methylphenyl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2665316.png)
